2-(甲氧基甲基)苯甲酸

描述

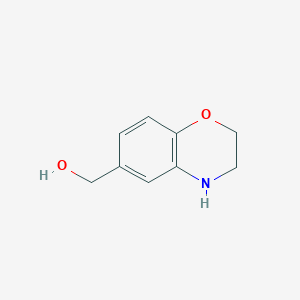

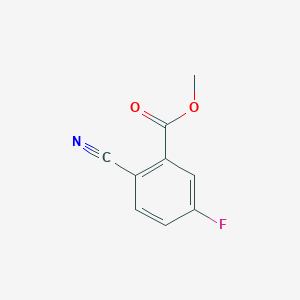

2-(Methoxymethyl)benzoic acid is a solid compound with a CAS Number of 88550-19-0 . It has a molecular weight of 166.18 and a linear formula of C9H10O3 . It is primarily located in the cytoplasm of cells .

Synthesis Analysis

The synthesis of 2-(Methoxymethyl)benzoic acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . This gives information about the consumption of this reagent upon addition onto styrene . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .Molecular Structure Analysis

The 2-(Methoxymethyl)benzoic acid molecule contains a total of 22 bonds . There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis

The reaction mechanism involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .Physical And Chemical Properties Analysis

2-(Methoxymethyl)benzoic acid is a solid at room temperature . In its solid form, 2-methoxybenzoic acid is slightly soluble in water and has weak acidity .科学研究应用

聚苯胺掺杂

- 聚合物科学应用:苯甲酸及其衍生物,包括 2-甲氧基苯甲酸,已被用作导电聚合物聚苯胺的掺杂剂。该掺杂过程增强了聚合物的导电性,展示了在先进技术材料中的潜在应用 (Amarnath & Palaniappan, 2005)。

发光特性

- 材料化学应用:镧系元素配合物的发光特性可以受到苯甲酸衍生物的影响。研究表明,苯甲酸结构上的取代基,如甲氧基,可以显著影响这些配合物的物理光学性质,表明在照明和显示技术中具有应用前景 (Sivakumar 等,2010)。

晶体工程

- 超分子化学应用:苯甲酸衍生物因其在晶体工程中形成氢键二聚体和网络的作用而被探索。这些结构对于开发具有特定性质的新材料至关重要,表明 2-(甲氧基甲基)苯甲酸在新型超分子体系设计中的潜力 (Kohmoto 等,2009)。

安全和危害

2-(Methoxymethyl)benzoic acid causes skin irritation and serious eye damage . It causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

未来方向

The future directions of 2-(Methoxymethyl)benzoic acid could involve further exploration of its properties and potential applications. For instance, the acidity of ortho-substituted benzoic acids cannot be interpreted by a simple universal theory . Therefore, more research could be conducted to understand the effects of ortho substituents, which are much more complex .

属性

IUPAC Name |

2-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBJAHPVWKIPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482176 | |

| Record name | 2-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)benzoic acid | |

CAS RN |

88550-19-0 | |

| Record name | 2-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)